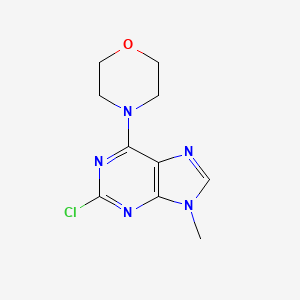

4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

Description

Properties

IUPAC Name |

4-(2-chloro-9-methylpurin-6-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJALAVZIHBUVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(N=C2N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254674 | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148003-35-3 | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148003-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 6-Morpholinopurine Derivatives as PI3K Inhibitors, with a Focus on the 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-morpholinopurine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity. This guide delves into the mechanistic underpinnings of this class of compounds, with a specific focus on the structural features of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes information from closely related 2,9-disubstituted-6-morpholinopurine analogs to provide a comprehensive understanding of their likely mechanism of action as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. We will explore the critical role of the PI3K pathway in cellular function and disease, the rationale for targeting this pathway in oncology, and the molecular interactions that govern the inhibitory activity of 6-morpholinopurine derivatives. Furthermore, this guide will present detailed, field-proven experimental protocols for the characterization of such inhibitors.

Introduction: The Significance of the 6-Morpholinopurine Scaffold in Kinase Inhibition

The purine core is a fundamental building block of life, forming the basis of nucleic acids and cellular energy currency. In drug discovery, the purine scaffold has been extensively utilized as a template for the design of kinase inhibitors due to its structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions. The morpholine moiety, a six-membered heterocyclic ring, is another key pharmacophore known to enhance the pharmacological properties of drug candidates, including their aqueous solubility and metabolic stability.

The combination of these two pharmacores in the 6-morpholinopurine scaffold has given rise to a class of potent and selective kinase inhibitors. The specific compound, this compound, with its characteristic substitutions at the C2, N9, and C6 positions of the purine ring, represents a promising, albeit understudied, candidate within this class. Based on extensive research on analogous compounds, the primary biological target for this scaffold is strongly suggested to be the Phosphoinositide 3-kinase (PI3K) family of enzymes.

The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate and a Key Oncogenic Driver

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K. Class I PI3Ks, the most implicated in cancer, are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation, the p110 catalytic subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by other kinases, such as PDK1. Activated AKT then phosphorylates a plethora of downstream substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.

Signaling Pathway Diagram: The PI3K/AKT/mTOR Cascade

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Mechanism of Action: Competitive ATP Inhibition at the PI3K Catalytic Site

Derivatives of the 2,9-disubstituted-6-morpholinopurine scaffold are potent inhibitors of Class I PI3K isoforms. Their mechanism of action is primarily attributed to competitive inhibition at the ATP-binding site within the catalytic domain of the p110 subunit.

The key molecular interactions that contribute to the high-affinity binding of these inhibitors include:

-

Hinge-Binding Interaction: The purine core of the inhibitor forms critical hydrogen bonds with the hinge region of the kinase domain. Specifically, the N1 and N3 atoms of the purine ring often act as hydrogen bond acceptors, interacting with the backbone amide protons of conserved amino acid residues in the hinge region (e.g., Val851 in p110α). This interaction mimics the binding of the adenine moiety of ATP.

-

Hydrophobic Interactions: The substituents at the C2 and N9 positions of the purine ring project into hydrophobic pockets within the ATP-binding site. The 2-chloro group and the 9-methyl group of this compound are expected to occupy these pockets, contributing to the overall binding affinity and potentially influencing isoform selectivity.

-

Solvent-Exposed Region Interaction: The morpholine group at the C6 position typically extends towards the solvent-exposed region of the ATP-binding cleft. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming interactions with nearby amino acid residues or water molecules, which can further stabilize the inhibitor-enzyme complex.

The culmination of these interactions allows the 6-morpholinopurine inhibitor to occupy the ATP-binding site with high affinity, thereby preventing the binding of ATP and subsequent phosphorylation of PIP2. This effectively blocks the downstream signaling cascade, leading to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells that are dependent on the PI3K pathway.

Diagram: Putative Binding Mode of a 6-Morpholinopurine Inhibitor in the PI3K Active Site

Caption: A schematic representation of the key interactions between a 6-morpholinopurine inhibitor and the PI3K active site.

Experimental Protocols for Characterization

The following protocols provide a framework for the synthesis and biological evaluation of 6-morpholinopurine derivatives as PI3K inhibitors. These are based on established methodologies in the field.

Synthesis of 2,9-Disubstituted-6-Morpholinopurine Derivatives

A common synthetic route to this class of compounds involves a multi-step process starting from a commercially available purine derivative.

Step-by-Step Methodology:

-

Starting Material: Begin with a suitable purine starting material, such as 2,6-dichloropurine.

-

N9-Alkylation/Arylation: Selectively introduce the desired substituent at the N9 position. For this compound, this would involve methylation. This can be achieved using an appropriate alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).

-

Nucleophilic Aromatic Substitution at C6: React the N9-substituted purine with morpholine. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the morpholine nitrogen displaces the chlorine atom at the C6 position. This step is often carried out at elevated temperatures in a suitable solvent like ethanol or isopropanol.

-

Modification at C2 (if necessary): If the starting material was 2,6-dichloropurine, the chlorine at the C2 position remains. For other C2 substituents, further synthetic modifications, such as Suzuki or Stille cross-coupling reactions, can be employed.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized compounds against PI3K isoforms, an in vitro kinase assay is performed.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PIP2 substrate

-

ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use in a fluorescence-based assay)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Detection reagents (e.g., scintillation fluid for radiometric assays, or antibodies for ELISA-based assays)

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the kinase, PIP2 substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution.

-

Detect the amount of phosphorylated PIP3 produced. This can be done by measuring the incorporation of the radiolabel or by using a specific antibody that recognizes PIP3 in an ELISA format.

-

Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity by 50%) by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assay for PI3K Pathway Inhibition

To confirm that the compound inhibits the PI3K pathway in a cellular context, a Western blot analysis of downstream signaling proteins can be performed.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to have an activated PI3K pathway (e.g., MCF-7, PC-3).

-

Treat the cells with various concentrations of the test compound for a specific duration.

-

Include a positive control (a known PI3K inhibitor) and a negative control (vehicle, e.g., DMSO).

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities.

-

Normalize the p-AKT signal to the total AKT signal and the loading control.

-

Determine the concentration-dependent effect of the compound on AKT phosphorylation.

-

Structure-Activity Relationship (SAR) Insights

Based on studies of related 2,9-disubstituted-6-morpholinopurines, the following SAR insights can be inferred for the this compound scaffold:

-

C2 Position: The nature of the substituent at the C2 position can significantly impact both potency and selectivity. Small, electron-withdrawing groups like chlorine are often well-tolerated and can contribute to favorable interactions within the active site.

-

N9 Position: The substituent at the N9 position is crucial for orienting the molecule within the ATP-binding pocket. A methyl group is a relatively small and simple substituent. Larger or more complex groups at this position can be explored to probe for additional interactions and potentially enhance isoform selectivity.

-

C6 Position: The morpholine ring at the C6 position is a key feature for PI3K inhibition within this scaffold. Modifications to the morpholine ring are generally not well-tolerated, suggesting its importance for maintaining the optimal conformation and interactions for binding.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PI3K inhibitors. While direct biological data for this specific compound is lacking, the extensive research on analogous 6-morpholinopurine derivatives provides a strong rationale for its potential mechanism of action as a competitive ATP inhibitor of PI3K.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogs. This would involve in vitro kinase profiling against a panel of kinases to determine its potency and selectivity, cellular assays to confirm its on-target activity, and ultimately, in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy. Such studies will be crucial to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

-

Lobo, V., Rocha, A., Castro, T. G., & Carvalho, M. A. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Polymers, 15(7), 1703. [Link]

-

ResearchGate. (n.d.). (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine...[Link]

-

Ma, Y. Q., Yan, X., Du, R., Yang, X. G., Li, Y. X., Gao, Y., & Li, W. L. (2016). Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(6), 750-756. [Link]

-

Lobo, V., Rocha, A., Castro, T. G., & Carvalho, M. A. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Polymers (Basel), 15(7), 1703. [Link]

-

Al-Duhaidahawi, D. (2018). Synthesis and Preliminary Anticancer Activity Study of New 6-Mercaptopurine Derivatives. Asian Journal of Chemistry, 30(10), 2136-2140. [Link]

-

ResearchGate. (n.d.). Synthesis, Anti-Cancer Activity and Mechanism Study of 6-Mercaptopurine Derivatives | Request PDF. [Link]

-

Wright, G. W., Nelson, R. S., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 23(7), 1675. [Link]

-

Pecchi, S., Renhowe, P. A., Taylor, C., Kaufman, S., Merritt, H., Wiesmann, M., Shoemaker, K. R., Knapp, M. S., Ornelas, E., Hendrickson, T. F., Fantl, W., & Voliva, C. F. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895–6898. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of 2-aryl-9-substituted-6-morpholino purine derivatives for the adenosine receptor antagonists. [Link]

-

Wright, G. W., Nelson, R. S., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 23(7), 1675. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Tadesse, S., Caldon, E. A., Tilley, W., & Lim, E. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 24(23), 4299. [Link]

-

Zuo, Y., Gao, Y., Wang, N., & Zhang, Y. (2025). Design, synthesis, and biological evaluation of novel PI3Kδ/HDAC6 dual inhibitors for the treatment of non-Hodgkin's lymphoma. European Journal of Medicinal Chemistry, 296, 117852. [Link]

-

Smith, M. C., Kraybill, B., & Liu, X. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics, 15(10), 2344–2356. [Link]

-

Dugar, S., Gundu, R., & Vakkalanka, S. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(12), 1190–1194. [Link]

- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

An In-depth Technical Guide to the Biological Activity of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of the synthesis, putative biological activity, and therapeutic potential of the novel synthetic purine derivative, 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. Purine analogues are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer and antiviral effects. The incorporation of a morpholine moiety is a well-established strategy to enhance pharmacokinetic properties and confer specific biological activities, notably as kinase inhibitors. This document will delve into the synthetic route for this compound, explore its likely mechanism of action based on structurally related molecules, and present a detailed analysis of its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of purine-based therapeutics.

Introduction: The Rationale for 2,6,9-Trisubstituted Purines

Purines are fundamental heterocyclic compounds essential to numerous biological processes. Their synthetic analogues have been extensively explored as therapeutic agents, primarily due to their ability to mimic endogenous purines and thereby interact with a wide array of biological targets, including enzymes and receptors. The 2,6,9-trisubstituted purine scaffold, in particular, has emerged as a "privileged" structure in medicinal chemistry. Strategic modifications at these three positions allow for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its target specificity and pharmacological profile.

The subject of this guide, this compound, embodies a rational design strategy aimed at developing novel kinase inhibitors. The key structural features include:

-

A 2-chloro substituent: The presence of a halogen at this position can significantly influence the molecule's reactivity and its interaction with target proteins.

-

A 6-morpholino group: The morpholine ring is a common feature in many approved drugs and clinical candidates.[1][2] It is known to improve aqueous solubility and metabolic stability, and the oxygen atom can act as a hydrogen bond acceptor, facilitating binding to kinase hinge regions.[1]

-

A 9-methyl group: Substitution at the N9 position can impact the compound's selectivity and potency.

This guide will first elucidate the synthetic pathway to this molecule, followed by a detailed exploration of its potential biological activities, drawing on data from closely related analogues.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol is based on established methods for the synthesis of related 6-morpholinyl-purine derivatives.[3]

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2,6-dichloro-9-methyl-9H-purine

-

Reactants: 2,6-dichloropurine, methyl iodide, and a suitable base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure: a. Dissolve 2,6-dichloropurine in DMF. b. Add potassium carbonate to the solution and stir. c. Slowly add methyl iodide to the reaction mixture at room temperature. d. Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to yield 2,6-dichloro-9-methyl-9H-purine.

Step 2: Synthesis of this compound

-

Reactants: 2,6-dichloro-9-methyl-9H-purine, morpholine, and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Solvent: An alcohol such as ethanol or isopropanol.

-

Procedure: a. Dissolve 2,6-dichloro-9-methyl-9H-purine in the chosen alcohol. b. Add morpholine and DIPEA to the solution. c. Reflux the reaction mixture for 4-8 hours, monitoring by TLC. d. After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. e. Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for the successful synthesis of the target compound. The use of a polar aprotic solvent like DMF in the first step facilitates the SN2 reaction between 2,6-dichloropurine and methyl iodide. Potassium carbonate acts as a base to deprotonate the purine ring, activating it for methylation. In the second step, the selective substitution of the more reactive chlorine atom at the C6 position is achieved by nucleophilic aromatic substitution with morpholine. DIPEA is used as a scavenger for the HCl generated during the reaction. The choice of an alcohol as a solvent and reflux conditions provides the necessary energy to overcome the activation barrier for the substitution reaction.

Putative Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, allows for a well-founded hypothesis regarding its mechanism of action.

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[4] Several small molecule inhibitors targeting various nodes of this pathway have been developed, with some gaining regulatory approval.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as an ATP-competitive inhibitor of class I PI3K isoforms. The purine scaffold mimics the adenine core of ATP, allowing the molecule to bind to the ATP-binding pocket of the kinase. The morpholine moiety is predicted to form a crucial hydrogen bond with the hinge region of the kinase, a common interaction for many PI3K inhibitors.[4] The 2-chloro and 9-methyl substituents likely contribute to the compound's selectivity and potency by occupying specific sub-pockets within the active site.

Figure 1: Hypothesized inhibition of the PI3K signaling pathway.

Therapeutic Potential and Comparative Analysis

The therapeutic potential of this compound lies primarily in the field of oncology. Given its structural features, it is a candidate for development as a selective PI3K inhibitor. The following table summarizes the activity of structurally related morpholino-substituted heterocyclic compounds against various cancer cell lines.

| Compound ID | Core Structure | Target(s) | Cell Line | IC50 (µM) | Reference |

| PQR309 | Dimorpholino-triazine | pan-PI3K, mTOR | Various | N/A (Potent) | [4] |

| ZSTK474 | Dimorpholino-triazine | pan-PI3K | Various | N/A (Potent) | [3] |

| Compound 3c | 2-morpholino-4-anilinoquinoline | N/A | HepG2 | 11.42 | [5] |

| Compound 3d | 2-morpholino-4-anilinoquinoline | N/A | HepG2 | 8.50 | [5] |

| Compound 3e | 2-morpholino-4-anilinoquinoline | N/A | HepG2 | 12.76 | [5] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The data from related compounds suggest that the morpholino-purine scaffold is a promising starting point for the development of potent anticancer agents. Further preclinical studies, including in vitro kinase assays and in vivo xenograft models, would be necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a rationally designed 2,6,9-trisubstituted purine with significant potential as a kinase inhibitor, particularly targeting the PI3K signaling pathway. Its synthesis is achievable through established chemical methodologies. While direct biological data for this specific compound is limited, the well-documented activities of structurally similar molecules provide a strong rationale for its further investigation as a potential therapeutic agent in oncology. Future research should focus on its specific kinase selectivity profile, its efficacy in cellular and animal models of cancer, and its pharmacokinetic and toxicological properties to fully assess its drug-like potential.

References

-

Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(20), 8250-8269. [Link]

- Pirali, T., et al. (2016). 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors. WO2016157074A1.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

Giddabasappa, A., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-7126. [Link]

-

Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3045. [Link]

Sources

- 1. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. WO2016157074A1 - 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors - Google Patents [patents.google.com]

- 4. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]

- 5. This compound | Structure, Uses, Safety, Supplier China | High Purity Chemical Information [chemheterocycles.com]

The Structure-Activity Relationship of 2-Chloro-6-Morpholino-9-Methylpurine: A Technical Guide for Drug Discovery Professionals

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

The purine core is a cornerstone in medicinal chemistry, recognized for its versatile role in the design of potent and selective inhibitors of various protein kinases. Its inherent ability to mimic the adenine scaffold of ATP allows for competitive binding to the kinase ATP-binding site. Strategic functionalization of the purine ring at key positions—namely C2, C6, and N9—has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-6-morpholino-9-methylpurine, a representative of a class of purine derivatives with significant potential as kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway.

The PI3K signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for anticancer drug development.[1] The development of isoform-selective PI3K inhibitors is of particular interest to minimize off-target effects and enhance therapeutic efficacy.[1] The 6-morpholino-purine scaffold has emerged as a promising chemotype for achieving potent and selective inhibition of PI3K isoforms.[1] This guide will dissect the SAR of this scaffold, with a focus on the contributions of the 2-chloro, 6-morpholino, and 9-methyl substituents to its biological activity.

Core Scaffold Analysis: Deconstructing the Pharmacophore

The 2-chloro-6-morpholino-9-methylpurine molecule can be dissected into three key components, each contributing to its overall biological profile. Understanding the role of each substituent is fundamental to appreciating the SAR of this compound class.

Figure 1: Key structural components of 2-chloro-6-morpholino-9-methylpurine.

The 6-Morpholino Group: A Key to PI3Kα Potency

The morpholino moiety at the C6 position is a critical determinant of the high-affinity binding to the PI3Kα isoform.[1] This group is capable of forming a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of the PI3Kα active site. This interaction anchors the purine core within the ATP-binding pocket, providing a foundation for potent inhibition. The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

The 2-Chloro Substituent: Fine-Tuning Potency and Selectivity

The presence of a chlorine atom at the C2 position of the purine ring significantly influences the electronic properties of the scaffold and can enhance inhibitory potency.[2] Halogen atoms at this position can engage in halogen bonding or other non-covalent interactions within the active site, contributing to tighter binding.[2] Furthermore, substitution at the C2 position is a common strategy to improve selectivity against other kinases. The nature of the C2 substituent can be varied to optimize interactions with specific residues in the target kinase, thereby discriminating it from off-target kinases.

The 9-Methyl Group: Impact on Physicochemical Properties

Alkylation at the N9 position of the purine ring, in this case with a methyl group, primarily influences the physicochemical properties of the molecule, such as solubility and membrane permeability. While larger, more hydrophobic groups at N9 have been shown to enhance potency in some series of PI3K inhibitors, a simple methyl group can provide a balance between potency and desirable drug-like properties.[1] The N9 substituent projects into the solvent-exposed region of the ATP-binding site, offering a vector for further modification to improve pharmacokinetic parameters.

Structure-Activity Relationship (SAR) Insights

The SAR of 2-substituted-6-morpholino-9-alkylpurines has been explored to optimize their activity as PI3K inhibitors. The following table summarizes the general trends observed from the available literature.

| Position | Substituent | Effect on PI3Kα Activity | Rationale | Reference |

| C2 | -Cl | Potent Inhibition | Enhances binding affinity through electronic effects and potential non-covalent interactions. | [2] |

| -NH2 | Reduced Potency | May introduce unfavorable steric or electronic interactions. | ||

| -Aryl | Variable | Activity is highly dependent on the nature and substitution pattern of the aryl ring. Can provide additional binding interactions. | [1] | |

| C6 | -Morpholino | Essential for High Potency | Forms a key hydrogen bond with Val851 in the hinge region of PI3Kα. | [1] |

| -Piperidino | Reduced Potency | Altered geometry and hydrogen bonding capacity compared to morpholine. | ||

| -Amino | Significantly Reduced Potency | Lacks the crucial interactions provided by the morpholine ring. | ||

| N9 | -Methyl | Moderate Potency, Good Physicochemical Properties | Provides a balance between potency and drug-like properties. | [1] |

| -Cyclohexyl | Increased Potency | The bulky, hydrophobic group can occupy a hydrophobic pocket, enhancing binding affinity. | [1] | |

| -Aryl | Variable | Similar to the C2 position, activity depends on the specific aryl group and its substituents. | [1] |

Proposed Binding Mode in PI3Kα

Molecular modeling studies of related 2,9-disubstituted-6-morpholino purines provide a clear rationale for their potent and selective inhibition of PI3Kα.[1] The proposed binding mode highlights the key interactions that are likely also formed by 2-chloro-6-morpholino-9-methylpurine.

Figure 2: Proposed binding mode of 2-chloro-6-morpholino-9-methylpurine in the PI3Kα active site.

Experimental Protocols

The evaluation of 2-chloro-6-morpholino-9-methylpurine and its analogs as PI3K inhibitors involves a series of in vitro and cell-based assays.

In Vitro PI3Kα Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of PI3Kα by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Principle: The assay is a competitive immunoassay where a biotinylated PIP3 tracer competes with the PIP3 produced by the enzyme for binding to a GST-tagged GRP1 PH domain, which is in turn detected by an anti-GST antibody labeled with a europium cryptate. The signal is inversely proportional to the amount of PIP3 produced.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the test compounds (e.g., 2-chloro-6-morpholino-9-methylpurine) in DMSO.

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human PI3Kα (p110α/p85α) and its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in kinase reaction buffer.

-

Kinase Reaction:

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the enzyme solution to initiate the reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA and the biotinylated PIP3 tracer.

-

Add the detection reagents (Europium cryptate-labeled anti-GST antibody and streptavidin-XL665).

-

Incubate at room temperature to allow for binding equilibrium.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Inhibition of Akt Phosphorylation

This assay assesses the ability of the compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Principle: Activated PI3K leads to the phosphorylation of Akt at Ser473. Inhibition of PI3K will result in a decrease in p-Akt levels, which can be quantified by Western blotting or ELISA.

Step-by-Step Methodology:

-

Cell Culture: Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, U87-MG) to sub-confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Determine the IC50 for the inhibition of Akt phosphorylation.

Conclusion and Future Directions

The 2-chloro-6-morpholino-9-methylpurine scaffold represents a promising starting point for the development of potent and selective PI3K inhibitors. The SAR analysis reveals that the 6-morpholino group is crucial for high-affinity binding to PI3Kα, while modifications at the C2 and N9 positions offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. The chloro group at C2 is expected to contribute positively to the inhibitory activity. Future optimization efforts could focus on exploring a wider range of substituents at the C2 and N9 positions to further enhance the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of novel analogs, facilitating the discovery of next-generation PI3K inhibitors for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

References

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. 2023;28(7):3075. Available from: [Link]

-

Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. 2023;28(7):2974. Available from: [Link]

-

PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. Available from: [Link]

-

Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry. 2017;60(10):4376-4389. Available from: [Link]

-

High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Oncotarget. 2018;9(53):30153-30166. Available from: [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006;16(20):5357-5361. Available from: [Link]

-

Inhibition of PI3K/mTOR Pathways with GDC-0980 in Pediatric Leukemia: Impact on Abnormal FLT-3 Activity and Cooperation with Intracellular Signaling Targets. Current Cancer Drug Targets. 2019;19(10):836-847. Available from: [Link]

-

Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design. bioRxiv. 2022. Available from: [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. 2017;60(5):1898-1915. Available from: [Link]

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2010;185(5):1024-1030. Available from: [Link]

-

Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. 2023;28(7):2974. Available from: [Link]

Sources

An In-Depth Technical Guide to the Adenosine Receptor Affinity of 2-Substituted-9-Methyl-6-Morpholinopurines

Abstract: This technical guide provides a comprehensive overview of the adenosine receptor affinity for the 2-substituted-9-methyl-6-morpholinopurine scaffold. Due to the limited publicly available data on 2-chloro-9-methyl-6-morpholinopurine, this document will use the closely related analog, 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine , as a case study to detail the experimental procedures and expected binding profile at the human A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of purinergic signaling and the development of novel adenosine receptor ligands.

Introduction: The Therapeutic Potential of Adenosine Receptor Modulation

Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are implicated in a wide range of pathological conditions, making them attractive targets for therapeutic intervention.[1] The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Conversely, the A₂ₐ and A₂ₑ receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and elevate cAMP levels.[1]

The 2,6,9-trisubstituted purine scaffold has been a fertile ground for the discovery of potent and selective adenosine receptor antagonists.[2] Modifications at these positions can significantly influence the affinity and selectivity of the resulting compounds. This guide focuses on the 6-morpholino-9-methylpurine core, with a particular emphasis on the impact of substitution at the 2-position on the adenosine receptor binding profile.

Adenosine Receptor Affinity Profile of a 2-Substituted-9-Methyl-6-Morpholinopurine Analog

The following table summarizes the binding affinity of 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine , a close analog of 2-chloro-9-methyl-6-morpholinopurine, at the four human adenosine receptor subtypes. The data is derived from radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.[3][4]

| Receptor Subtype | pKᵢ (mean ± SEM) | Kᵢ (nM) |

| Human A₁ | 6.51 ± 0.11 | 309 |

| Human A₂ₐ | 6.47 ± 0.05 | 339 |

| Human A₂ₑ | 5.70 ± 0.07 | 1995 |

| Human A₃ | < 5 | > 10,000 |

Data presented is for compound 3a, 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine, as reported by Paiva et al. (2024).[3][4]

Interpretation of Results: The data indicates that 4-(2-(2-Chlorophenyl)-9-methyl-9H-purin-6-yl)morpholine exhibits moderate affinity for the human A₁ and A₂ₐ receptors, with Kᵢ values in the low micromolar range. The affinity for the A₂ₑ receptor is weaker, and there is a notable lack of significant affinity for the A₃ receptor subtype. This profile suggests a degree of selectivity for A₁/A₂ₐ over A₂ₑ and A₃ receptors. The substitution of a simple chloro group with a 2-chlorophenyl group at the 2-position likely influences this binding profile, and further structure-activity relationship (SAR) studies would be required to delineate the precise contribution of this moiety.[3][4]

Experimental Protocols for Determining Adenosine Receptor Affinity

The determination of a compound's binding affinity for adenosine receptors is a critical step in its pharmacological characterization. Radioligand binding assays are the gold standard for this purpose.[2]

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and selectivity.

Principle: The assay is based on the principle of competitive binding, where the unlabeled test compound and a radioligand compete for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[2]

Experimental Workflow:

Figure 1: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptor subtypes in appropriate growth medium.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

A fixed concentration of the appropriate radioligand:

-

Varying concentrations of the test compound (e.g., 2-chloro-9-methyl-6-morpholinopurine or its analog).

-

To determine non-specific binding, a high concentration of a known non-radioactive ligand (e.g., theophylline or R-PIA) is used in a separate set of wells.[2]

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value from the competition curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Functional Assay: cAMP Accumulation

To determine whether a compound acts as an agonist, antagonist, or inverse agonist, a functional assay is necessary. For adenosine receptors, measuring the modulation of intracellular cAMP levels is a common approach.[3][4]

Principle: A₂ₐ and A₂ₑ receptor agonists stimulate adenylyl cyclase, leading to an increase in cAMP, while A₁ and A₃ receptor agonists inhibit adenylyl cyclase, causing a decrease in cAMP.[1] By measuring the effect of the test compound on agonist-stimulated cAMP levels, its functional activity can be determined.

Step-by-Step Methodology (for antagonist activity at A₁ receptors):

-

Cell Culture:

-

Culture CHO cells stably expressing the human A₁ adenosine receptor.

-

-

cAMP Accumulation Assay:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a known A₁ receptor agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubate for a defined period to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine the dose-response relationship.

-

A rightward shift in the agonist dose-response curve in the presence of the test compound is indicative of competitive antagonism.

-

Adenosine Receptor Signaling Pathways

The interaction of 2-chloro-9-methyl-6-morpholinopurine and its analogs with adenosine receptors modulates key intracellular signaling cascades. The canonical pathways are depicted below.

Sources

- 1. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives [mdpi.com]

- 4. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the PI3K Inhibitory Potential of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

Foreword: The Rationale for Pursuing Novel PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulatory hub for a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most frequent oncogenic events across a wide spectrum of human cancers, making it a highly validated and compelling target for cancer therapy.[2][3][4] The PI3K/Akt/mTOR axis, in particular, is frequently over-activated in various malignancies, contributing to tumorigenesis, metastasis, and resistance to conventional therapies.[2][3] This has spurred significant research and development efforts, leading to the approval of several PI3K inhibitors by regulatory agencies for the treatment of cancers such as leukemia and breast cancer.[1][4][5][6]

Despite these successes, the clinical application of existing PI3K inhibitors is often hampered by challenges, including on-target toxicities and the development of resistance mechanisms.[5][7] For instance, pan-PI3K inhibitors, which target all four class I isoforms (α, β, δ, γ), can lead to a range of adverse effects like hyperglycemia, rash, and diarrhea due to the essential physiological roles of these isoforms in normal tissues.[5][7] This underscores the ongoing need for novel PI3K inhibitors with improved therapeutic windows, potentially through enhanced isoform selectivity or unique chemical scaffolds that offer different pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive prospective analysis of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine , a compound featuring a purine core and a morpholine moiety—structural motifs present in numerous established kinase inhibitors. We will delve into a proposed synthetic route, a detailed roadmap for its preclinical evaluation as a PI3K inhibitor, and a hypothesized mechanism of action, all grounded in established scientific principles and methodologies.

PART 1: Foundational Chemistry and a Proposed Synthetic Pathway

The structure of this compound suggests a plausible interaction with the ATP-binding pocket of PI3K. The purine scaffold is a well-established hinge-binding motif in many kinase inhibitors, while the morpholine group can form crucial hydrogen bonds and improve physicochemical properties.[8][9][10]

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from commercially available 2,6-dichloropurine. The following multi-step synthesis is proposed based on established methodologies for the derivatization of purine scaffolds.[11]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of 2,6-Dichloro-9-methyl-9H-purine.

-

To a solution of 2,6-dichloropurine in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.

-

Slowly add methyl iodide at room temperature and stir the reaction mixture for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,6-dichloro-9-methyl-9H-purine.

-

-

Step 2: Synthesis of this compound.

-

Dissolve 2,6-dichloro-9-methyl-9H-purine in n-butanol.

-

Add morpholine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to reflux (approximately 110-120°C) for 8-12 hours. The C6 position of the purine ring is generally more susceptible to nucleophilic substitution than the C2 position.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain the final product, this compound.

-

PART 2: A Roadmap for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is necessary to determine the PI3K inhibitory potential of this compound.

In Vitro Characterization

2.1.1. Kinase Inhibition Assays

The initial step is to assess the direct inhibitory activity of the compound against the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).

Experimental Protocol: In Vitro PI3K Kinase Assay (e.g., HTRF)

-

Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity.

-

Add recombinant human PI3K isoforms to wells of a microtiter plate containing a suitable lipid substrate (e.g., PIP2) and ATP.

-

Add varying concentrations of this compound to the wells.

-

Incubate the reaction mixture to allow for the phosphorylation of PIP2 to PIP3.

-

Add a detection mixture containing a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody (assuming the kinase is GST-tagged) and a streptavidin-XL665 conjugate.

-

After a further incubation period, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity) for each isoform.

Hypothetical Data Summary:

| PI3K Isoform | Hypothetical IC₅₀ (nM) |

| p110α | 50 |

| p110β | 350 |

| p110δ | 25 |

| p110γ | 400 |

2.1.2. Cellular Pathway Inhibition

To confirm that the compound inhibits the PI3K pathway within a cellular context, the phosphorylation status of downstream effectors, such as Akt, should be assessed.

Caption: Workflow for assessing cellular PI3K pathway inhibition.

Experimental Protocol: Western Blot for Akt Phosphorylation

-

Culture a cancer cell line with a known active PI3K pathway (e.g., PIK3CA-mutant MCF-7 breast cancer cells).

-

Serum-starve the cells to lower basal pathway activity.

-

Pre-treat the cells with a dose range of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor like insulin-like growth factor 1 (IGF-1) for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the ratio of p-Akt to total Akt, which reflects the level of pathway inhibition.

2.1.3. Antiproliferative Activity

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. Therefore, the compound's effect on the proliferation of various cancer cell lines should be evaluated.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Seed a panel of cancer cell lines (including those with and without PI3K pathway mutations) in 96-well plates.

-

After allowing the cells to adhere, treat them with a range of concentrations of the test compound.

-

Incubate the plates for 72 hours.

-

Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the GI₅₀ values (the concentration of inhibitor required to inhibit cell growth by 50%).

Hypothetical Data Summary:

| Cell Line | PIK3CA Status | Hypothetical GI₅₀ (µM) |

| MCF-7 (Breast) | Mutant | 0.5 |

| U87-MG (Glioblastoma) | WT (PTEN null) | 0.8 |

| A549 (Lung) | Wild-Type | >10 |

| MDA-MB-231 (Breast) | Wild-Type | >10 |

In Vivo Evaluation

Promising in vitro results would warrant progression to in vivo studies to assess the compound's efficacy and pharmacokinetic properties in a living organism.

2.2.1. Pharmacokinetic (PK) Studies

A preliminary PK study in mice is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to establish a suitable dosing regimen for efficacy studies.

2.2.2. Xenograft Tumor Models

The anti-tumor activity of the compound should be evaluated in an established mouse xenograft model.

Experimental Protocol: Mouse Xenograft Study

-

Implant a suitable cancer cell line (e.g., MCF-7) subcutaneously into immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally or via intraperitoneal injection at one or more dose levels, based on the PK data.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of p-Akt levels).

PART 3: Hypothesized Mechanism of Action and Binding Mode

Based on the crystal structures of other PI3K inhibitors containing a morpholine moiety, we can hypothesize a plausible binding mode for this compound within the ATP-binding site of a PI3K isoform like p110α.

Caption: Hypothesized interactions within the PI3K active site.

-

Hinge Binding: The purine ring system is expected to form one or more hydrogen bonds with the backbone of the hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.

-

Morpholine Interaction: The oxygen atom of the morpholine ring is well-positioned to act as a hydrogen bond acceptor, potentially interacting with the backbone NH of Val851 in p110α.[8] This interaction is a common feature of many potent PI3K inhibitors and contributes significantly to binding affinity.

-

Hydrophobic Interactions: The 2-chloro and 9-methyl substituents on the purine ring can engage in hydrophobic interactions with residues in the surrounding pocket, further stabilizing the binding.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the investigation of this compound as a potential PI3K inhibitor. The presence of key structural motifs, namely the purine core and the morpholine group, provides a strong rationale for its evaluation. The proposed roadmap, from chemical synthesis to in vitro characterization and in vivo efficacy studies, offers a clear path for elucidating its therapeutic potential.

Should this initial evaluation prove successful, future work would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties. This could include medicinal chemistry efforts to modify the substituents on the purine ring. Furthermore, a broader profiling against a larger panel of kinases would be necessary to assess its selectivity and potential off-target effects. Ultimately, the systematic approach detailed herein will enable a thorough assessment of whether this compound or its derivatives represent a promising new class of therapeutic agents for the treatment of cancers driven by aberrant PI3K signaling.

References

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

- Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PubMed Central. (Source: vertexaisearch.cloud.google.com)

- Development and safety of PI3K inhibitors in cancer - PMC - NIH. (Source: vertexaisearch.cloud.google.com)

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (Source: vertexaisearch.cloud.google.com)

- Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (Source: vertexaisearch.cloud.google.com)

- PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

- Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. (Source: aacrjournals.org)

- PI3K/AKT/mTOR Pathway Activity in Cancer - Frontiers. (Source: frontiersin.org)

- The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. (Source: vertexaisearch.cloud.google.com)

-

Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates - MDPI. (Source: )

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (Source: vertexaisearch.cloud.google.com)

- This compound. (Source: vertexaisearch.cloud.google.com)

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)

-

4-(2-chloro-9-(2,2,2-trifluoroethyl)-9H-purin-6-yl)morpholine - Echemi. (Source: )

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (Source: )

-

This compound - ChemShuttle. (Source: )

- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - NIH. (Source: vertexaisearch.cloud.google.com)

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)

- Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC - NIH. (Source: vertexaisearch.cloud.google.com)

- Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)

- Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)

- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - NIH. (Source: vertexaisearch.cloud.google.com)

- UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - NIH. (Source: vertexaisearch.cloud.google.com)

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - MDPI. (Source: )

- Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)

- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - NIH. (Source: vertexaisearch.cloud.google.com)

Sources

- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

Foreword: Unveiling the Therapeutic Potential of a Novel Purine Derivative

The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and a multitude of clinically successful drugs.[1][2][3] The strategic functionalization of the purine ring system allows for the fine-tuning of biological activity, leading to compounds with a wide array of therapeutic applications, from oncology to immunology.[4][5] This guide focuses on a specific, yet promising, derivative: 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine. The incorporation of a morpholine moiety is a well-established strategy in drug discovery to enhance pharmacokinetic properties and confer novel biological activities.[6][7][8] This document provides a comprehensive roadmap for the in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind each experimental choice.

Compound Profile: Physicochemical and Structural Attributes

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any successful in vitro characterization cascade. These parameters influence solubility, cell permeability, and ultimately, the interpretation of biological data.

1.1. Structural and Physicochemical Properties

The key structural features of this compound include the chloro-substituted purine core, the N9-methylation, and the C6-linked morpholine ring. These modifications from the parent purine structure are expected to significantly impact its physicochemical properties.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Weight | ~267.7 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| cLogP | 1.5 - 2.5 | Indicates good lipophilicity for cell membrane permeability.[9] |

| Aqueous Solubility (LogS) | -3 to -4 | Moderate solubility, requiring careful formulation for in vitro assays.[9] |

| pKa (most basic) | 4.0 - 5.0 (Purine N1/N7) | Influences solubility and interaction with biological targets at physiological pH. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 6 |

1.2. Synthesis Strategy

The synthesis of this compound can be achieved through a convergent synthetic route. A plausible and efficient method involves the nucleophilic substitution of a chlorine atom on a purine precursor with morpholine.[10][11]

Caption: Synthetic scheme for this compound.

Foundational In Vitro Biological Evaluation: Cytotoxicity and Antiproliferative Activity

The initial biological assessment aims to determine the compound's general effect on cell viability and proliferation. This is a critical step to identify a suitable concentration range for subsequent, more specific assays and to flag any potential for off-target toxicity.

2.1. Cell Line Selection Rationale

A panel of human cancer cell lines is recommended to assess the breadth of antiproliferative activity. The selection should include lines from diverse tissue origins.

-

MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive cell line.

-

HCT116 (Colon Cancer): Representative of colorectal carcinomas.

-

A549 (Lung Cancer): A common model for non-small cell lung cancer.

-

K562 (Leukemia): A suspension cell line to assess activity against hematological malignancies.[11]

-

Normal Human Fibroblasts (e.g., MRC-5): To assess selectivity for cancer cells over non-transformed cells.

2.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, typically from 100 µM down to 0.1 µM. Add the compound solutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.3. Expected Data and Interpretation

The results of the MTT assay will provide IC50 values for each cell line, allowing for a preliminary assessment of the compound's potency and selectivity.

| Cell Line | IC50 (µM) [Hypothetical Data] |

| MCF-7 | 5.2 |

| HCT116 | 8.1 |

| A549 | 12.5 |

| K562 | 2.7 |

| MRC-5 | > 50 |

An IC50 value significantly lower in cancer cell lines compared to normal fibroblasts would suggest a favorable therapeutic window.

Mechanism of Action Deconvolution: Unraveling the Molecular Targets

Given the prevalence of purine and morpholine scaffolds in kinase inhibitors, a primary hypothesis is that this compound exerts its effects through the inhibition of one or more protein kinases.[12][13][14]

3.1. Kinase Profiling

A broad kinase panel screen is the most efficient way to identify potential kinase targets. Several commercial services offer panels of hundreds of kinases.

3.1.1. Experimental Workflow: Kinase Panel Screen

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine

Introduction

Molecular Structure and Properties

The foundational characteristics of this compound are summarized in the table below. These values are calculated based on its chemical structure and provide a baseline for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C10H12ClN5O | - |

| Molecular Weight | 253.69 g/mol | - |

| IUPAC Name | This compound | - |

| Canonical SMILES | CN1C=NC2=C1N=C(N=C2Cl)N3CCOCC3 | - |

| InChI Key | (Predicted) | - |

Physicochemical Data